4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N,2-dimethyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide
描述
属性
IUPAC Name |
N,2-dimethyl-N-(2-pyridin-4-ylethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-14-13-16(21-18(22)8-12-27(21,23)24)3-4-17(14)28(25,26)20(2)11-7-15-5-9-19-10-6-15/h3-6,9-10,13H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLSYSMSOBKKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N(C)CCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N,2-dimethyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 436.5 g/mol. Its structure features a sulfonamide group, an isothiazolidinone moiety, and a pyridine ring, which may contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Sulfonamides often act as inhibitors of specific enzymes, which can lead to altered metabolic pathways.
- Calcium Channel Modulation : Similar compounds have been shown to affect calcium channels, influencing cardiovascular functions such as perfusion pressure and coronary resistance .
1. Cardiovascular Effects
A significant study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could effectively decrease perfusion pressure and coronary resistance, suggesting a potential therapeutic application in cardiovascular conditions .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Compound 1 | 0.001 | Decreased |
| Compound 2 | 0.001 | Decreased |
| Compound 3 | 0.001 | No significant change |
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on 4-Aminoethyl-benzenesulfonamide : This compound was shown to significantly reduce coronary resistance in an isolated heart model, indicating a mechanism similar to that hypothesized for our compound .
- In Silico Studies : Computational docking studies have suggested that the compound may interact with calcium channel proteins, potentially modulating cardiovascular responses .
Pharmacokinetic Properties
Pharmacokinetic parameters are essential for understanding the bioavailability and therapeutic potential of the compound:
- Absorption : Theoretical models suggest good permeability across cell membranes.
- Distribution : The presence of lipophilic groups may enhance tissue distribution.
- Metabolism and Excretion : Further studies are needed to elucidate metabolic pathways and excretion routes.
相似化合物的比较
Comparison with Structurally Similar Compounds
Benzenesulfonamide Derivatives with Heterocyclic Substituents
Compound A : (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide ()
- Molecular Formula : C₁₇H₁₂N₂O₃S.
- Key Features: A thiazolidinone ring with 2,4-dioxo groups. A benzamide substituent instead of a sulfonamide. Absence of pyridine or alkylamine side chains.
- The pyridin-4-yl ethyl group in the target may enhance solubility or receptor binding compared to Compound A’s phenylbenzamide .
Compound B : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Molecular Formula : C₂₉H₂₂F₂N₆O₃S.
- Key Features: A pyrazolo[3,4-d]pyrimidine core fused with a chromenone moiety. Fluorinated aromatic systems.
- Comparison: The target compound lacks the extended π-system and fluorination seen in Compound B, which may reduce metabolic stability but improve synthetic accessibility. The isothiazolidinone ring provides a distinct pharmacophore compared to Compound B’s pyrimidine-chromenone hybrid .
Sulfonamides with Fluorinated Substituents
Compound C : N-Methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]benzenesulfonamide ()
- Molecular Formula: Not explicitly stated (highly fluorinated).
- Key Features: Extensive perfluorination on the substituent. A phosphonooxyethyl group.
- Comparison :
Fluorination in Compound C likely increases lipophilicity and oxidative stability compared to the target compound’s pyridin-4-yl ethyl group. However, the target’s lack of fluorine may reduce toxicity risks associated with bioaccumulation .
Sulfonamides with Azo and Pyridine Moieties
Compound D : 4-[(1-Butyl-5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridyl)azo]-N-(2-ethylhexyl)benzenesulfonamide ()
- Molecular Formula : C₂₆H₃₄N₆O₄S.
- Key Features: An azo group (-N=N-) linking the pyridine and benzene rings. A cyano substituent on the pyridine.
- Comparison: The target compound’s isothiazolidinone ring offers a rigid, electron-deficient system, whereas Compound D’s azo group introduces photolability and redox activity. The 2-ethylhexyl chain in Compound D may enhance membrane permeability compared to the target’s shorter ethyl linker .
Research Implications and Gaps
- Synthetic Accessibility : The target compound’s structure avoids the complex fluorination or fused-ring systems seen in analogs, suggesting easier synthesis .
- Pharmacophore Potential: The isothiazolidinone ring’s dual electron-withdrawing groups (1,1-dioxido and 3-oxo) may enhance interactions with enzymes or receptors compared to simpler thiazolidinones .
- Data Limitations : Available evidence lacks comparative biological activity or pharmacokinetic data. Future studies should focus on assay-driven comparisons of binding affinity, solubility, and toxicity.
常见问题
Basic: What synthetic methodologies are recommended for optimizing the yield and purity of this compound?
Answer:
The synthesis involves a multi-step process, typically starting with the acylation of an aniline derivative (e.g., 4-(1,1-dioxidoisothiazolidin-2-yl)aniline) with a sulfonamide-bearing electrophile. Key steps include:
- Reagent Selection: Use triethylamine as a base to neutralize HCl byproducts during acylation reactions (e.g., coupling with sulfonyl chlorides) .
- Solvent Optimization: Polar aprotic solvents like DMF or acetone are preferred for their ability to stabilize intermediates and improve reaction rates .
- Temperature Control: Maintain temperatures between 0–25°C to minimize side reactions (e.g., hydrolysis of the isothiazolidinone ring) .
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (acetone/petroleum ether) to isolate high-purity crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
